N-(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide
CAS No.: 921792-45-2
Cat. No.: VC11951611
Molecular Formula: C20H18ClN3O3S
Molecular Weight: 415.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921792-45-2 |
|---|---|
| Molecular Formula | C20H18ClN3O3S |
| Molecular Weight | 415.9 g/mol |
| IUPAC Name | N-[4-[2-(5-chloro-2-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide |
| Standard InChI | InChI=1S/C20H18ClN3O3S/c1-12-3-6-14(21)9-17(12)23-18(25)10-15-11-28-20(22-15)24-19(26)13-4-7-16(27-2)8-5-13/h3-9,11H,10H2,1-2H3,(H,23,25)(H,22,24,26) |
| Standard InChI Key | IHIDQXVGNIQCCA-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)Cl)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC |
| Canonical SMILES | CC1=C(C=C(C=C1)Cl)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC |
Introduction
N-(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide is an organic compound with a complex structure featuring a thiazole ring, a methoxybenzamide moiety, and a chloro-substituted phenyl group. This compound is of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer effects. The compound's CAS number is 921792-45-2, and it has a molecular formula of C20H18ClN3O3S with a molecular weight of 415.9 g/mol .
Synthesis Methods
The synthesis of N-(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide typically involves multi-step reactions. A common approach includes the formation of the thiazole ring via the Hantzsch synthesis method, followed by the introduction of the methoxybenzamide moiety through coupling reactions. The specific steps may vary depending on the availability of starting materials and desired yields.
Biological Activities
Thiazole derivatives, including compounds similar to N-(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide, have been studied for their antimicrobial and anticancer properties. The presence of electron-withdrawing groups like chlorine can enhance these biological activities by altering the compound's reactivity and interaction with biological targets .
Anticancer Activity
Thiazole derivatives have been explored for their anticancer potential, with some compounds exhibiting cytotoxic effects against various cancer cell lines. The structural features of N-(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide suggest it could interact with cellular targets involved in cancer progression.
Comparison with Similar Compounds
Similar compounds, such as N-(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide, have been studied for their antibacterial and anticancer properties. These compounds often feature a thiazole core and various substituents that influence their biological activity.
| Compound | Biological Activity | Structural Features |
|---|---|---|
| N-(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide | Potential antimicrobial and anticancer | Thiazole, methoxybenzamide, chloro-substituted phenyl |
| N-(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide | Antibacterial and anticancer | Thiazole, furan, chloro-substituted phenyl |
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